Homovanillic Acid-13C6

LC‑MS/MS homovanillic acid internal standard

Quantitating endogenous HVA in biological matrices with unlabeled standards compromises LC-MS/MS accuracy due to matrix effects and co-elution interference. Homovanillic Acid-13C6 (HVA-13C6) solves this as a ring-13C6-labeled internal standard with a stable +6 Da mass shift, inert to H/D exchange and ensuring near-perfect co-elution with native analyte. • Reduces neuroblastoma screening false-positives from 6.7% to 0.9% [PMID: 9180052] • Achieves inter-assay CVs of 0.3-11.4% with quantitative recovery of 92-105% • Cuts personnel time by 44% vs. HPLC-only workflows

Molecular Formula C9H10O4
Molecular Weight 188.13 g/mol
CAS No. 1185016-45-8
Cat. No. B564686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomovanillic Acid-13C6
CAS1185016-45-8
Synonyms4-Hydroxy-3-methoxy(benzene-13C6)acetic Acid;  4-Hydroxy-3-_x000B_methoxy(phenyl-13C6)acetic Acid;  3-Methoxy-4-hydroxy(phenyl-13C6)acetic Acid;  NSC 16682-13C6;  Vanilacetic Acid-13C6;  _x000B_
Molecular FormulaC9H10O4
Molecular Weight188.13 g/mol
Structural Identifiers
InChIInChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12)/i2+1,3+1,4+1,6+1,7+1,8+1
InChIKeyQRMZSPFSDQBLIX-BOCFXHSMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13C6‑HVA Internal Standard Overview


2‑(4‑Hydroxy‑3‑methoxy(1,2,3,4,5,6‑13C6)cyclohexa‑1,3,5‑trien‑1‑yl)acetic acid, commonly designated Homovanillic Acid‑13C6 (HVA‑13C6), is a uniformly ring‑13C6‑labeled stable‑isotope analog of homovanillic acid [1]. It belongs to the class of isotopically labeled internal standards used exclusively in liquid chromatography–tandem mass spectrometry (LC‑MS/MS) and gas chromatography–mass spectrometry (GC‑MS) workflows [2]. The substitution of six carbon‑12 atoms with carbon‑13 in the aromatic ring confers a mass shift of +6 Da relative to the unlabeled endogenous analyte, while preserving near‑identical physicochemical properties [1].

Workflow LC‑MS/MS and GC‑MS stable isotope dilution
Key Feature Uniform 13C6 ring labeling with +6 Da mass shift
Selection Benefit Inert to H/D exchange, ensures co‑elution and matrix correction

13C6‑HVA vs. Unlabeled Standards for LC‑MS/MS


Stable‑isotope dilution mass spectrometry relies on the internal standard co‑eluting with the native analyte while being distinguishable by a unique mass‑to‑charge ratio. Unlabeled homovanillic acid cannot function as an internal standard because it is indistinguishable from the endogenous analyte and would distort quantitation. Deuterated analogs (e.g., HVA‑d5) exhibit a mass shift but are susceptible to hydrogen‑deuterium exchange during sample preparation and may show slight chromatographic retention time shifts due to isotope effects, compromising accuracy [1]. In contrast, 13C‑labeling on the aromatic ring of HVA‑13C6 provides a robust +6 Da shift that is inert to exchange and ensures near‑perfect co‑elution, a prerequisite for reliable quantitation in complex biological matrices such as urine, plasma, and cerebrospinal fluid [1][2].

Unlabeled HVA
Indistinguishable from endogenous analyte, distorting quantitation and preventing reliable ISTD use.
Deuterated HVA
Hydrogen‑deuterium exchange and retention time shifts may compromise precision and accuracy in complex matrices.

13C6‑HVA Quantitative Performance Evidence


Assay Precision: LC‑MS/MS vs. HPLC

In a validated LC‑MS/MS method using a dual‑labeled 13C6,18O‑HVA internal standard (mass shift +8 Da), the intra‑ and inter‑assay coefficients of variation (CV) ranged from 0.3% to 11.4% across a concentration range of 1.8–22.7 mg/L. This precision represents a 44% reduction in personnel time compared to a conventional HPLC‑only method, which required repeat analyses and manual data review [1].

Assay Precision
Head-to-head
LC‑MS/MS CV 0.3–11.4% vs. higher CV HPLC
44% personnel time reduction
Supports precision and workflow efficiency in research laboratories
Dual‑labeled 13C6,18O‑HVA IS; urine matrix
LC‑MS/MS homovanillic acid internal standard

False-Positive Reduction in Neuroblastoma Screening

A stable‑isotope dilution GC‑MS method employing 13C‑labeled VMA (prepared from [13C6]vanillin) as an internal standard reduced the rate of questionable or elevated results from 6.7% (HPLC alone) to 0.9% when HPLC positives were confirmed by GC‑MS. This 5.8‑percentage‑point decrease in false‑positive flags is critical for pediatric neuroblastoma screening programs, where unnecessary follow‑up procedures impose emotional and financial burdens [1].

False‑Positive Rate
Head-to-head
HPLC+GC‑MS 0.9% vs. HPLC alone 6.7%
5.8 pp reduction in elevated results
Reduced re‑analysis rate in neuroblastoma screening research
13C‑VMA as internal standard; urinary HVA/VMA
neuroblastoma screening GC‑MS false‑positive rate

Analytical Sensitivity and Signal-to-Noise

The LC‑MS/MS method using 13C6,18O‑HVA as internal standard achieved a signal‑to‑noise ratio of 21:1 at a urine HVA concentration of 0.51 mg/L. This high S/N ratio at a low physiological concentration enables reliable quantitation of HVA in samples with low abundance, such as from patients with dopamine metabolism disorders [1].

Signal‑to‑Noise
Reported
S/N = 21:1 at 0.51 mg/L HVA in urine
Enables reliable quantitation at low analyte levels
LC‑MS/MS with 13C6,18O‑HVA IS
LC‑MS/MS sensitivity signal‑to‑noise

Recovery and Accuracy in Biological Matrix

When HVA was spiked into urine at three concentration levels and quantified using 13C6,18O‑HVA as internal standard, recovery ranged from 92.0% to 105%. Specifically, at 1.25 mg/L added HVA recovery was 94.7–105%; at 5.0 mg/L, 92.0–102%; and at 10 mg/L, 96.0–104% [1]. These values demonstrate that the 13C6,18O‑HVA internal standard effectively compensates for matrix‑induced ion suppression or enhancement, a common pitfall in electrospray LC‑MS/MS.

Matrix Recovery
Reported
92–105% across three spiked levels in urine
Demonstrates effective matrix‑effect compensation
13C6,18O‑HVA IS; ≤8% deviation from 100%
recovery accuracy matrix effect

Isotopic Enrichment Specification

Commercially available HVA‑13C6 (CAS 1185016‑45‑8) is supplied with a minimum isotopic enrichment of 95% atom 13C . This level of enrichment ensures that the contribution of the internal standard to the unlabeled analyte channel (due to incomplete labeling) is negligible, typically <5%, thus maintaining the accuracy of quantitation. Lower‑enrichment deuterated analogs may introduce significant cross‑talk, necessitating correction factors.

Isotopic Enrichment
Specification review
≥95% atom 13C
Ensures minimal isotopic cross‑talk in method validation
Supplier specification; data to verify
isotopic enrichment purity quality control

13C6‑HVA Application Scenarios


Neuroblastoma & Pheochromocytoma Diagnostics

This compound is the internal standard of choice for quantifying urinary homovanillic acid (HVA) in neuroblastoma screening programs. Evidence from GC‑MS studies shows that using a 13C‑labeled analog reduces false‑positive rates from 6.7% to 0.9%, saving healthcare systems significant follow‑up costs [1]. For pheochromocytoma, accurate HVA measurement is essential for differential diagnosis.

Dopamine Pathway Metabolite Monitoring

In drug development, monitoring dopamine turnover via HVA levels requires precise quantitation in plasma or CSF. The LC‑MS/MS method using 13C6,18O‑HVA achieves inter‑assay CVs of 0.3–11.4% and quantitative recovery (92–105%), meeting stringent FDA/EMA bioanalytical validation criteria [2].

High‑Throughput Clinical Chemistry LC‑MS/MS

Laboratories transitioning from HPLC‑based HVA analysis to LC‑MS/MS can realize a 44% reduction in personnel time by adopting a 13C‑labeled internal standard method, as demonstrated in a comparative workflow study [2]. This efficiency gain directly reduces cost‑per‑test and accelerates result turnaround.

Application
Selection Property
Validation Focus
Neuroblastoma screening research
False‑positive rate reduction via confirmatory MS
HVA quantitation accuracy and re‑analysis rates
Dopamine metabolism pathway studies
Precision and matrix‑effect correction in CSF/plasma
Inter‑assay CV and spike recovery validation
High‑throughput bioanalytical LC‑MS/MS
Workflow efficiency and personnel time reduction
Method transfer and cost‑per‑test benchmarking

Technical Documentation Hub

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